Hippeastrine
CAS No.: 22352-41-6
Cat. No.: VC20747332
Molecular Formula: C17H17NO5
Molecular Weight: 315.32 g/mol
Purity: 98 % (TLC)
* For research use only. Not for human or veterinary use.

CAS No. | 22352-41-6 |
---|---|
Molecular Formula | C17H17NO5 |
Molecular Weight | 315.32 g/mol |
IUPAC Name | (2S,3S,9S,10S)-9-hydroxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),7,13,15(19)-tetraen-12-one |
Standard InChI | InChI=1S/C17H17NO5/c1-18-3-2-8-4-11(19)16-14(15(8)18)9-5-12-13(22-7-21-12)6-10(9)17(20)23-16/h4-6,11,14-16,19H,2-3,7H2,1H3/t11-,14-,15+,16+/m0/s1 |
Standard InChI Key | DGQPIOQRPAGNGB-DANNLKNASA-N |
Isomeric SMILES | CN1CCC2=C[C@@H]([C@@H]3[C@H]([C@@H]21)C4=CC5=C(C=C4C(=O)O3)OCO5)O |
SMILES | CN1CCC2=CC(C3C(C21)C4=CC5=C(C=C4C(=O)O3)OCO5)O |
Canonical SMILES | CN1CCC2=CC(C3C(C21)C4=CC5=C(C=C4C(=O)O3)OCO5)O |
Appearance | Powder |
Chemical Characteristics and Structure
Structural Identification and Classification
Hippeastrine is an alkaloid with the molecular formula C₁₇H₁₇NO₅ and a molecular weight of 315.321 g/mol . It belongs to the homolycorine-type alkaloids derived from the Amaryllidaceae family . Structurally, hippeastrine contains a complex pentacyclic system featuring a methylated nitrogen atom and multiple oxygen-containing functional groups .
The IUPAC name for hippeastrine is 9-hydroxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.0²'¹⁰.0³'⁷.0¹⁵'¹⁹]icosa-1(20),7,13,15(19)-tetraen-12-one . It is also known by several synonyms including trispherine and 5-hydroxy-1-methyl-2,3,5,5a,12b,12c-hexahydro dioxolo[4',5':6,7]isochromeno[3,4-g]indol-7(1H)-one .
Physical and Chemical Properties
Hippeastrine possesses specific chemical and physical properties that contribute to its biological activities. The compound features a homolycorine-type skeleton with characteristic functional groups that enable its interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C₁₇H₁₇NO₅ |
Molecular Weight | 315.321 g/mol |
Exact Mass | 315.111 |
Polar Surface Area (PSA) | 68.23 |
LogP | 0.9808 |
Structure | Pentacyclic alkaloid with methylenedioxy group |
InChI Key | DGQPIOQRPAGNGB-UHFFFAOYSA-N |
The structure of hippeastrine includes a methylenedioxy group, a lactone ring, and a tertiary amine . These structural features are crucial for its biological activities, particularly its ability to interact with topoisomerase I and other cellular targets .
Botanical Sources and Distribution
Natural Occurrence
Hippeastrine has been isolated from various species within the Amaryllidaceae family, particularly from the Hippeastrum genus. It has been reported in plants such as Hippeastrum puniceum and Sternbergia lutea . The compound belongs to the homolycorine-type alkaloids, which represent approximately 15.1% of all alkaloids identified in Hippeastrum extracts .
Alkaloid Profile in Hippeastrum Genus
Between 2012 and 2021, approximately 90 Amaryllidaceae alkaloids were identified in Hippeastrum extracts through various analytical techniques, primarily GC-MS . The chemodiversity of alkaloids in these species is significant, with lycorine-type alkaloids being the most abundant (25.8%), followed by haemanthamine-type (15.1%), homolycorine-type (15.1%), and galanthamine-type (9.7%) .
Hippeastrine is among the notable homolycorine-type alkaloids that have garnered interest due to their diverse biological activities. This group is characterized by a specific skeletal structure resulting from phenolic oxidative coupling of precursor compounds like 4'-O-methylnorbelladine .
Biological Activities
Anticancer Properties
Hippeastrine has demonstrated significant anticancer activities through various mechanisms. Most notably, it exhibits potent inhibitory effects against topoisomerase I (Top I), a critical enzyme involved in DNA replication and cell proliferation .
Topoisomerase I Inhibition
In enzymatic inhibition assays, hippeastrine exhibited a dose-dependent inhibitory effect against topoisomerase I with an IC₅₀ value of 7.25 ± 0.20 μg/mL, comparable to camptothecin (a well-established Top I inhibitor and anticancer drug) with an IC₅₀ of 6.72 ± 0.23 μg/mL . This similarity in potency to an approved anticancer drug highlights hippeastrine's potential as an anticancer candidate.
Topoisomerase I is highly expressed in cancer cells and plays a crucial role in controlling and modifying the topological states of DNA molecules during cell proliferation. By inhibiting Top I, hippeastrine can effectively suppress cancer cell proliferation .
Antimicrobial Activities
Beyond its anticancer properties, hippeastrine exhibits antimicrobial activities against various pathogens:
Antifungal Activity
Hippeastrine has demonstrated antifungal activity against Candida albicans, a common fungal pathogen responsible for various infections . This activity expands the potential therapeutic applications of hippeastrine beyond cancer treatment.
Other Biological Effects
Pharmacological Mechanisms
Molecular Docking and Target Interaction
Molecular docking simulations have provided insights into the inhibitory mechanism between topoisomerase I and hippeastrine . These computational studies suggest that hippeastrine may interact with specific binding sites on the Top I enzyme, potentially blocking its ability to mediate the cleavage of DNA complexes.
The hypothesized mechanism suggests that hippeastrine could reversibly block topoisomerase I-mediated cleavage of DNA complexes, ultimately causing DNA strand breaks and activation of apoptosis pathways in cancer cells . This mechanism is similar to that of established topoisomerase inhibitors used in cancer therapy.
Structure-Activity Relationship
Comparison with other alkaloids from the same skeletal group suggests that minor variations in structure can significantly impact biological activities. For instance, other homolycorine-type alkaloids such as homolycorine and 8-O-demethylhomolycorine have shown different biological profiles, including hypotensive effects and antiretroviral activities .
Comparison with Related Compounds
Activity Comparison with Other Amaryllidaceae Alkaloids
Hippeastrine belongs to a diverse family of Amaryllidaceae alkaloids, many of which exhibit biological activities. When compared to other alkaloids from this family, hippeastrine shows distinctive properties:
Alkaloid | Primary Activities | Structural Type |
---|---|---|
Hippeastrine | Topoisomerase I inhibition, Antiproliferative, Antifungal | Homolycorine-type |
Homolycorine | Cytotoxic, Antiretroviral, Hypotensive | Homolycorine-type |
8-O-demethylhomolycorine | Cytotoxic, Hypotensive | Homolycorine-type |
Lycorine | Anti-Trichomonas activity | Lycorine-type |
Haemanthamine | Apoptosis inducer, Antimalarial | Haemanthamine-type |
Vittatine | Cytotoxic, Antibacterial | Haemanthamine-type |
This comparison highlights the unique profile of hippeastrine among related compounds, particularly its potent topoisomerase I inhibition, which is comparable to established anticancer drugs like camptothecin .
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